4-(4-Benzylpiperidin-1-yl)butanoic acid
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Overview
Description
4-(4-Benzylpiperidin-1-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a benzyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)butanoic acid typically involves the reaction of 4-benzylpiperidine with butanoic acid or its derivatives. One common method is the catalytic hydrogenation of 4-benzylpyridine to form 4-benzylpiperidine, which is then reacted with butanoic acid under acidic or basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This activity is mediated through its binding to monoamine transporters and subsequent modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A closely related compound with similar monoamine releasing properties.
Benzylpiperazine: Another piperidine derivative with psychoactive effects.
Tetrahydroisoquinoline: A compound with structural similarities and potential pharmacological activities.
Uniqueness
4-(4-Benzylpiperidin-1-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid chain, which imparts distinct chemical and biological properties. Its selective monoamine releasing activity and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)7-4-10-17-11-8-15(9-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,19) |
InChI Key |
JMBVRASBXNOCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCC(=O)O |
Origin of Product |
United States |
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